5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide
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Overview
Description
5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C25H24N10O2 and its molecular weight is 496.535. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds structurally related to the specified chemical, involves evaluating their anti-phosphodiesterase-5 (PDE-5) activity. This research has led to the development of compounds with significant inhibitory activity against PDE-5, indicating potential applications in treating conditions associated with PDE-5 dysfunction. Compounds containing phenyl rings and various alkyl substituents demonstrate enhanced activity, suggesting the importance of structural variations in medicinal chemistry applications (Su et al., 2021).
Biological Evaluation
The biological evaluation of novel pyrazolopyrimidines derivatives has highlighted their anticancer and anti-5-lipoxygenase activities. These compounds, synthesized through condensation reactions, have shown promising cytotoxic effects against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammatory processes. This research underscores the potential therapeutic applications of pyrazolopyrimidines derivatives in cancer treatment and inflammation management (Rahmouni et al., 2016).
Antitumor Activity
Research into the antitumor activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has led to the identification of compounds with potent effects against various tumor cell lines. The synthesis of these compounds involves reactions that yield novel structures with significant biological activities, offering insights into the design of new anticancer agents. The evaluation of these compounds in vitro and in vivo models has provided valuable data on their efficacy and potential as therapeutic agents in oncology (Abdellatif et al., 2014).
Antimicrobial and Antifungal Applications
The synthesis of novel pyrazole and isoxazole derivatives has expanded the scope of potential antimicrobial and antifungal agents. These compounds have been evaluated for their activity against a range of bacterial and fungal pathogens, demonstrating good efficacy. Such research contributes to the development of new treatments for infectious diseases, addressing the need for more effective and diverse antimicrobial and antifungal therapies (Sanjeeva et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been known to targettyrosine kinases , and CDK6 , a cyclin-dependent kinase . These proteins play crucial roles in cell cycle regulation and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
Similar compounds like imatinib have been shown to bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the kinase, thereby disrupting the cell cycle and transcription processes .
Biochemical Pathways
Similar compounds have been shown to inhibit the activity of tyrosine kinases and cdk6 . This inhibition disrupts the cell cycle and transcription processes, which can lead to the death of cancer cells .
Pharmacokinetics
Similar compounds have been structurally characterized in the form of their piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
Similar compounds have been shown to have anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that the compound may have similar effects.
Properties
IUPAC Name |
5-phenyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N10O2/c36-24(20-15-21(37-32-20)18-5-2-1-3-6-18)26-9-10-35-23-19(16-31-35)22(29-17-30-23)33-11-13-34(14-12-33)25-27-7-4-8-28-25/h1-8,15-17H,9-14H2,(H,26,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPSGJQPYSXBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CC=C5)C6=NC=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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